# Overcoming poor solubility of CCT 137690 in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCT 137690

Cat. No.: B1683879

Get Quote

# **Technical Support Center: CCT137690**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of CCT137690 during their experiments.

# Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of CCT137690?

A1: The recommended solvent for preparing a stock solution of CCT137690 is dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO at concentrations up to 12 mg/mL (21.75 mM).[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: What is the solubility of CCT137690 in aqueous media and other common solvents?

A2: CCT137690 is practically insoluble in water and ethanol.[1][2] Its poor aqueous solubility necessitates the use of organic solvents or specific formulations for experimental use.

Q3: How should I store the CCT137690 stock solution?

A3: Once prepared in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3]



Q4: What is the mechanism of action of CCT137690?

A4: CCT137690 is a potent and highly selective pan-Aurora kinase inhibitor, targeting Aurora A, Aurora B, and Aurora C with IC50 values in the low nanomolar range.[1][4][5] By inhibiting Aurora kinases, which are crucial for mitotic progression, CCT137690 disrupts processes like centrosome maturation, spindle assembly, and chromosome segregation.[4][5][6] This leads to mitotic aberrations, polyploidy, and ultimately apoptosis in cancer cells.[4][7][8]

Q5: In which cancer cell lines has CCT137690 shown anti-proliferative activity?

A5: CCT137690 has demonstrated anti-proliferative activity in a wide range of human tumor cell lines, including but not limited to colon carcinoma (SW620), ovarian cancer (A2780), neuroblastoma (KELLY), and oral cancer (ORL-48, ORL-115).[1][4][7] The GI50 (growth inhibition by 50%) values typically range from 0.005 μM to 0.47 μM.[4]

# **Troubleshooting Guide**

Issue: My CCT137690 precipitated out of solution after dilution in aqueous media for my in vitro assay.

Cause: This is expected due to the poor aqueous solubility of CCT137690. Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause the compound to crash out.

## Solution:

- Decrease the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
- Use a pre-warmed medium: Adding the CCT137690 stock solution to a pre-warmed cell culture medium while vortexing can sometimes help to keep the compound in solution.
- Serial dilutions: Perform serial dilutions of your DMSO stock in the cell culture medium to reach the desired final concentration. This gradual decrease in DMSO concentration can help maintain solubility.



 Consider co-solvents (for specific applications): For certain cell-free assays, the use of solubilizing agents might be an option, but their compatibility with the specific assay needs to be validated.

Issue: I am observing toxicity in my cell culture that does not seem to be related to the inhibitory activity of CCT137690.

Cause: The solvent used to dissolve CCT137690, typically DMSO, can be toxic to cells at higher concentrations.

#### Solution:

- Include a vehicle control: Always include a vehicle control in your experiments. This control
  should contain the same final concentration of the solvent (e.g., DMSO) as your
  experimental samples. This will help you to distinguish between the effects of the compound
  and the effects of the solvent.
- Lower the final solvent concentration: As mentioned previously, aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium.

## **Quantitative Data Summary**

Table 1: Solubility of CCT137690

| Solvent | Solubility          | Reference |
|---------|---------------------|-----------|
| DMSO    | 12 mg/mL (21.75 mM) | [1]       |
| Water   | Insoluble           | [1]       |
| Ethanol | Insoluble           | [1]       |

Table 2: IC50 Values of CCT137690 for Aurora Kinases



| Kinase   | IC50 (nM) | Reference |
|----------|-----------|-----------|
| Aurora A | 15        | [1][2]    |
| Aurora B | 25        | [1][2]    |
| Aurora C | 19        | [1][2]    |

# **Experimental Protocols**

Protocol 1: Preparation of CCT137690 Stock Solution for In Vitro Assays

- Materials:
  - CCT137690 powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile microcentrifuge tubes
- Procedure:
  - 1. Equilibrate the CCT137690 powder to room temperature before opening the vial.
  - Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
  - 3. Add the calculated volume of fresh, anhydrous DMSO to the vial of CCT137690.
  - 4. Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution.
  - 5. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
  - 6. Store the aliquots at -20°C or -80°C.

Protocol 2: Formulation of CCT137690 for In Vivo Studies



For in vivo administration, CCT137690 needs to be formulated to improve its bioavailability. Below are examples of formulations that have been used.

Formulation A: PEG300, Tween-80, and Saline[3]

- Materials:
  - CCT137690 DMSO stock solution (e.g., 16.7 mg/mL)
  - PEG300
  - Tween-80
  - Saline (0.9% NaCl)
- Procedure (for a 1 mL final volume):
  - 1. Start with 100  $\mu$ L of the CCT137690 DMSO stock solution.
  - 2. Add 400 µL of PEG300 and mix thoroughly.
  - 3. Add 50  $\mu$ L of Tween-80 and mix until the solution is clear.
  - 4. Add 450  $\mu$ L of saline to bring the final volume to 1 mL. Mix well. This protocol aims for a clear solution with a concentration of  $\geq$  1.67 mg/mL.[3]

Formulation B: SBE-β-CD in Saline[3]

- Materials:
  - CCT137690 DMSO stock solution (e.g., 16.7 mg/mL)
  - 20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline
- Procedure (for a 1 mL final volume):
  - 1. Start with 100 μL of the CCT137690 DMSO stock solution.
  - 2. Add 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline solution.



3. Mix thoroughly until a clear solution is obtained. This protocol aims for a clear solution with a concentration of  $\geq$  1.67 mg/mL.[3]

Formulation C: Corn Oil[3]

- Materials:
  - CCT137690 DMSO stock solution (e.g., 16.7 mg/mL)
  - Corn oil
- Procedure (for a 1 mL final volume):
  - 1. Start with 100 μL of the CCT137690 DMSO stock solution.
  - 2. Add 900 µL of corn oil.
  - 3. Mix thoroughly. This protocol aims for a solution with a concentration of  $\geq 1.67$  mg/mL.[3]

# **Visualizations**





Click to download full resolution via product page

Caption: Workflow for preparing CCT137690 solutions.





Click to download full resolution via product page

Caption: CCT137690 mechanism of action on mitotic pathways.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. CCT137690, Bioactive Small Molecules | CD BioSciences [epigenhub.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCNamplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCNamplified neuroblastoma in vivo [cancer.fr]
- 7. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evaluation of Effect of Aurora Kinase Inhibitor CCT137690 in Melanoma and Melanoma Cancer Stem Cell PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming poor solubility of CCT 137690 in aqueous media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683879#overcoming-poor-solubility-of-cct-137690-in-aqueous-media]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com